molecular formula C24H23N3O4 B11546234 2-methoxy-4-[(E)-(2-{[(3-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate (non-preferred name)

2-methoxy-4-[(E)-(2-{[(3-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate (non-preferred name)

Cat. No.: B11546234
M. Wt: 417.5 g/mol
InChI Key: ZVESHZFSJKZNGO-CVKSISIWSA-N
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Description

2-methoxy-4-[(E)-(2-{[(3-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a benzoate ester group, a methoxy group, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-[(E)-(2-{[(3-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate typically involves multiple steps. One common method starts with the preparation of the hydrazone intermediate. This involves the reaction of an aldehyde or ketone with hydrazine or a substituted hydrazine under acidic or basic conditions to form the hydrazone linkage . The next step involves the esterification of the phenol group with benzoic acid or its derivatives under acidic conditions to form the benzoate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-[(E)-(2-{[(3-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro, bromo, or sulfonyl derivatives.

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C24H23N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(3-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C24H23N3O4/c1-17-7-6-10-20(13-17)25-16-23(28)27-26-15-18-11-12-21(22(14-18)30-2)31-24(29)19-8-4-3-5-9-19/h3-15,25H,16H2,1-2H3,(H,27,28)/b26-15+

InChI Key

ZVESHZFSJKZNGO-CVKSISIWSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC

Origin of Product

United States

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